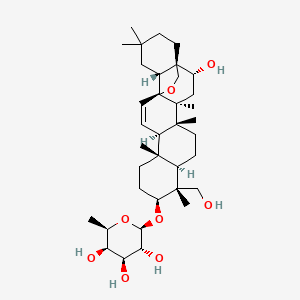

Prosapogenin G

描述

Prosapogenin G is a triterpenoid saponin, a class of natural products known for their diverse biological activities. These compounds are typically derived from plants and are characterized by their glycosylated triterpene or steroidal core structures. This compound, in particular, has garnered attention for its potential therapeutic applications and its role as a precursor in the synthesis of other bioactive saponins .

生化分析

Cellular Effects

Prosapogenin G exerts a range of effects on different cell types and cellular processes. It has been shown to induce apoptosis in cancer cells by inhibiting the STAT3 signaling pathway and glycolysis . This inhibition leads to growth arrest and programmed cell death in cancer cells, highlighting its potential as an anticancer agent. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its diverse biological activities.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific receptors and enzymes, modulating their activity and triggering downstream signaling cascades. For instance, it inhibits the STAT3 signaling pathway, leading to reduced expression of genes involved in cell proliferation and survival . Additionally, this compound affects glycolytic enzymes, thereby altering cellular metabolism and energy production.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound maintains its bioactivity over extended periods, with minimal degradation under controlled conditions . Long-term exposure to this compound has been associated with sustained inhibition of cancer cell growth and modulation of immune responses, indicating its potential for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits beneficial effects such as anti-inflammatory and anticancer activities without significant toxicity . At higher doses, it may induce adverse effects, including hepatotoxicity and gastrointestinal disturbances. These findings underscore the importance of determining optimal dosages for therapeutic use to maximize benefits while minimizing risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its bioactivity. It has been shown to influence the PI3K-Akt signaling pathway, which plays a crucial role in cell survival and metabolism . By modulating this pathway, this compound affects metabolic flux and metabolite levels, contributing to its therapeutic effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it exerts its biological effects . The compound’s distribution is influenced by factors such as tissue permeability and binding affinity, which determine its accumulation and bioavailability.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization enables this compound to interact with its molecular targets effectively, thereby modulating cellular processes and exerting its therapeutic effects.

准备方法

Synthetic Routes and Reaction Conditions

Prosapogenin G can be synthesized through enzymatic hydrolysis of ginsenosides, which are major saponins found in the roots of Panax ginseng. A lactase preparation from Penicillium sp. has been shown to hydrolyze ginsenosides Re and Rg1 to produce 20(S)-ginsenoside Rh1, a minor saponin . This enzymatic method is highly efficient and offers a clean alternative to traditional chemical synthesis.

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification of saponin-rich extracts from plants such as Quillaja saponaria. Basic hydrolysis and chromatographic purification are commonly employed to isolate the branched trisaccharide–triterpene conjugate, which is a key intermediate in the production of this compound .

化学反应分析

Types of Reactions

Prosapogenin G undergoes various chemical reactions, including hydrolysis, glycosylation, and oxidation. These reactions are essential for modifying the compound to enhance its biological activity or to produce derivatives with specific properties.

Common Reagents and Conditions

Hydrolysis: Basic hydrolysis using alkaline conditions is commonly used to break down complex saponins into simpler prosapogenins.

Major Products Formed

The major products formed from these reactions include various glycosylated derivatives of this compound, which can exhibit enhanced or altered biological activities compared to the parent compound .

科学研究应用

作用机制

The mechanism of action of Prosapogenin G involves its interaction with various molecular targets and pathways. One of the key pathways is the inhibition of the STAT3 signaling pathway, which is known to play a crucial role in cancer cell proliferation and survival . By blocking this pathway, this compound induces apoptosis and inhibits the growth of cancer cells. Additionally, the compound modulates glycometabolism-related genes, further contributing to its anticancer effects .

相似化合物的比较

Prosapogenin G is unique among triterpenoid saponins due to its specific glycosylation pattern and biological activities. Similar compounds include:

Ginsenoside Rh1: Another triterpenoid saponin derived from ginsenosides, known for its anti-inflammatory and anticancer properties.

This compound stands out due to its relatively low toxicity and high efficiency in inducing apoptosis in cancer cells, making it a promising candidate for further therapeutic development .

属性

IUPAC Name |

(2R,3R,4S,5R,6R)-2-[[(1S,2R,4S,5R,8R,9R,10S,13S,14R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58O8/c1-20-26(39)27(40)28(41)29(43-20)44-25-10-11-31(4)21(32(25,5)18-37)8-12-33(6)22(31)9-13-36-23-16-30(2,3)14-15-35(23,19-42-36)24(38)17-34(33,36)7/h9,13,20-29,37-41H,8,10-12,14-19H2,1-7H3/t20-,21-,22-,23-,24-,25+,26+,27+,28-,29+,31+,32+,33-,34+,35-,36+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSSVJIGMYVWUJL-PSLKBDIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3C=C[C@@]56[C@]4(C[C@H]([C@@]7([C@H]5CC(CC7)(C)C)CO6)O)C)C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

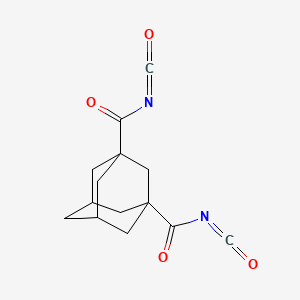

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the metabolic pathways of Prosaikogenin G?

A: Prosaikogenin G is a metabolite of Saikosaponin D, formed in the gastrointestinal tract. In rat liver microsomes, Prosaikogenin G undergoes further metabolism primarily through hydroxylation and carboxylation reactions on its aglycone moiety. [] These metabolic reactions lead to the formation of various metabolites. For a detailed metabolic pathway, refer to the study by [Liu et al. (2015)][2].

Q2: How does the structure of Prosaikogenin G relate to its hemolytic activity?

A: Prosaikogenin G, possessing an alpha-hydroxyl function at the C16 position, exhibits strong hemolytic activity. [] This is similar to its precursor, Saikosaponin D. Interestingly, compounds with a beta-hydroxyl function at C16, like Prosaikogenin F and Saikosaponin A, demonstrate weaker hemolytic activity. This suggests that the stereochemistry at the C16 position significantly influences the hemolytic potential of these compounds. [] Additionally, the adsorbability of these compounds onto red blood cell membranes correlates with their hemolytic activity. []

Q3: Can Prosaikogenin G induce corticosterone secretion?

A: While Prosaikogenin G itself shows slight corticosterone secretion-inducing activity, its precursor, Saikosaponin D, and its further metabolite, Saikogenin G, exhibit much stronger activities. [] This highlights the importance of the sugar moiety for this specific biological activity. Interestingly, gastric metabolites of Saikosaponin D and their downstream intestinal metabolites do not demonstrate this effect, emphasizing the specific structural requirements for inducing corticosterone secretion. []

Q4: How can Prosaikogenin G be produced in larger quantities?

A: Prosaikogenin G, along with its precursor Saikogenin G, can be efficiently produced through enzymatic hydrolysis of Saikosaponin D. [] Recombinant β-glycosidases, such as BglPm and BglLk derived from Paenibacillus mucilaginosus and Lactobacillus koreensis respectively, show high activity in cleaving glycosidic bonds in saikosaponins. [] This enzymatic approach offers a promising avenue for large-scale production of Prosaikogenin G and other valuable saikosaponin metabolites for further research and potential applications. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methoxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1435120.png)

![3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1435123.png)

![7-Chlorobenzo[d][1,3]dioxol-5-ol](/img/structure/B1435128.png)

![(3S)-5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic acid hydrochloride](/img/structure/B1435130.png)

![4-[(Tert-butoxycarbonyl)amino]-2-(trifluoromethyl)benzoic acid](/img/structure/B1435133.png)

![[(3,4-Difluorophenyl)methyl]hydrazine hydrochloride](/img/structure/B1435135.png)